molecular formula C20H23ClN2O2 B2367248 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 876901-29-0

1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2367248
CAS No.: 876901-29-0
M. Wt: 358.87
InChI Key: SWLODBZWUVEDAB-UHFFFAOYSA-N
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Description

The compound 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol features a benzimidazole core substituted at position 1 with a 4-(2-chlorophenoxy)butyl chain and at position 2 with a propan-1-ol group. The benzimidazole scaffold is well-known for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The propanol moiety introduces a polar hydroxyl group, which may enhance solubility and hydrogen-bonding interactions compared to ketone or alkyl-substituted analogs.

Properties

IUPAC Name

1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-2-18(24)20-22-16-10-4-5-11-17(16)23(20)13-7-8-14-25-19-12-6-3-9-15(19)21/h3-6,9-12,18,24H,2,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLODBZWUVEDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a synthetic derivative of benzimidazole, exhibiting various biological activities that make it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN2OC_{17}H_{20}ClN_2O, characterized by the presence of a benzimidazole core linked to a chlorophenoxy group and a propanol moiety. This structural configuration is crucial for its biological interactions.

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, notably imidazoline receptors, which are implicated in regulating blood pressure and insulin secretion.
  • Cellular Effects : It influences cellular processes by modulating key signaling pathways such as the MAPK pathway, affecting cell proliferation, differentiation, and apoptosis.

The mechanism of action involves binding to specific biomolecules:

  • Imidazoline Receptors : Activation or inhibition of these receptors can lead to significant physiological effects, particularly in cardiovascular and metabolic regulation.
  • Gene Expression Modulation : The compound alters gene expression profiles associated with cell survival and apoptosis, indicating potential anticancer properties .

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of benzimidazole compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities. Studies have shown that phenoxyalkylbenzimidazoles demonstrate significant antitubercular activity .
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell growth through apoptosis induction mechanisms. Further studies are needed to elucidate the specific pathways involved.

Data Tables

Biological Activity Effect Reference
Enzyme InteractionModulates blood pressure
MAPK Pathway InfluenceAffects cell proliferation
Antimicrobial ActivityEffective against certain bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectroscopic Data : The target compound’s NMR and MS data are unreported, limiting direct comparisons.
  • Biological Testing: No activity data for the target compound are provided, unlike analogs with confirmed antimicrobial or receptor-binding profiles .

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